REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][CH:3]=1.O.[OH-].[Na+].[H][H]>[Pt].C1C=C2C(C(Cl)=C(Cl)C(=O)C2=CC=1)=O.CCCCCC>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][NH:8][C:5]2[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=2)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
180 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)Cl
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
4.5 (± 0.5) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NNC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 g | |
YIELD: PERCENTYIELD | 88.5% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |